molecular formula C18H13F2NO3S B14192466 N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide CAS No. 920527-47-5

N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B14192466
CAS No.: 920527-47-5
M. Wt: 361.4 g/mol
InChI Key: XURSLOMFRIZPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with phenoxy and difluorophenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-phenoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can facilitate the dissolution of reactants and enhance the reaction rate. Additionally, purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines, respectively.

Scientific Research Applications

N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenoxy and difluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different substituent on the benzene ring.

    N-(2,4-Difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another fluorinated compound with potential anticancer applications.

    2,4-Difluorophenyl isocyanate: Used in the synthesis of various fluorinated compounds.

Uniqueness

N-(2,4-Difluorophenyl)-4-phenoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

920527-47-5

Molecular Formula

C18H13F2NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C18H13F2NO3S/c19-13-6-11-18(17(20)12-13)21-25(22,23)16-9-7-15(8-10-16)24-14-4-2-1-3-5-14/h1-12,21H

InChI Key

XURSLOMFRIZPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.